![molecular formula C12H9BrClN3O2 B14387402 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 89450-95-3](/img/structure/B14387402.png)
2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of a bromine, chlorine, and methyl group on the pyrimidine ring, which is linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with benzoic acid under specific reaction conditions, such as the use of a base like potassium tert-butoxide and a solvent like N-methylpyrrolidone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
- 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl)-1-piperazinecarboxylate
Comparison: Compared to similar compounds, 2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
89450-95-3 |
|---|---|
Molecular Formula |
C12H9BrClN3O2 |
Molecular Weight |
342.57 g/mol |
IUPAC Name |
2-[(5-bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H9BrClN3O2/c1-6-9(13)10(17-12(14)15-6)16-8-5-3-2-4-7(8)11(18)19/h2-5H,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
SVRLKPZIFVILFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)NC2=CC=CC=C2C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


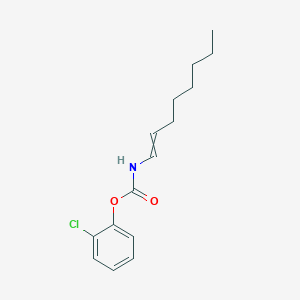

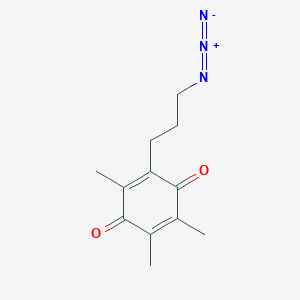

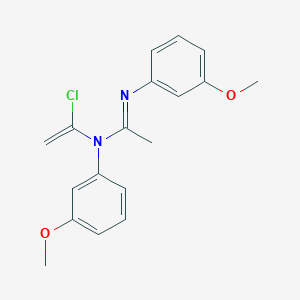
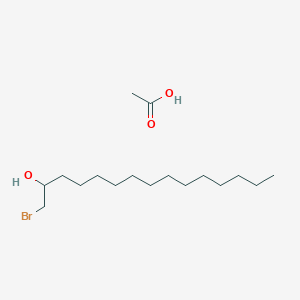

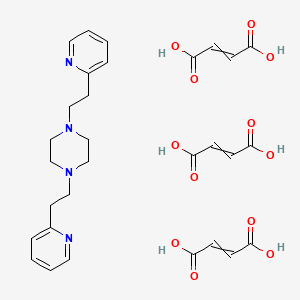

![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)


![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
